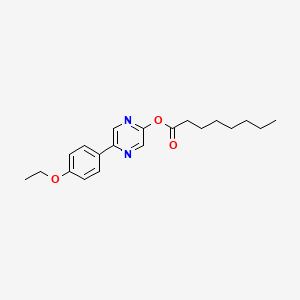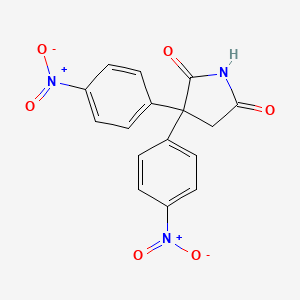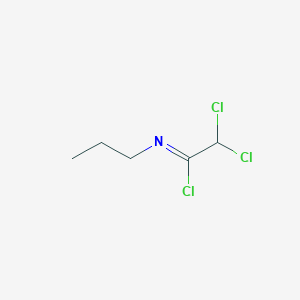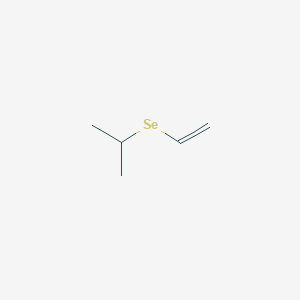![molecular formula C17H25NO2 B14353836 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one CAS No. 92952-55-1](/img/structure/B14353836.png)
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one is a compound that features a phenyl group attached to an ethanone moiety, which is further linked to a 2,2,6,6-tetramethylpiperidin-1-yl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a phenyl-substituted ethanone under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group or the piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and other nitroxyl radicals.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Catalysts: Catalysts like copper or palladium may be employed to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving radical-mediated processes and as a spin label in electron paramagnetic resonance (EPR) spectroscopy.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one involves its ability to participate in radical-mediated reactions. The compound’s stable radical form allows it to interact with various molecular targets and pathways, facilitating oxidation and other chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical commonly used as an oxidizing agent.
2-Azaadamantane N-oxyl (AZADO): A less hindered nitroxyl radical with enhanced reactivity.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Another nitroxyl radical with unique properties.
Uniqueness
1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one is unique due to its specific structure, which combines a phenyl group with a piperidinyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
92952-55-1 |
|---|---|
Molekularformel |
C17H25NO2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
1-phenyl-2-(2,2,6,6-tetramethylpiperidin-1-yl)oxyethanone |
InChI |
InChI=1S/C17H25NO2/c1-16(2)11-8-12-17(3,4)18(16)20-13-15(19)14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3 |
InChI-Schlüssel |
DFGDXRQLYRZYTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(N1OCC(=O)C2=CC=CC=C2)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


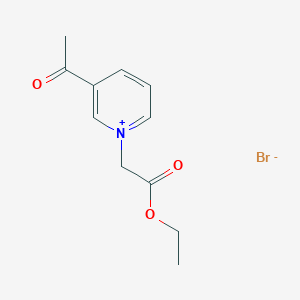
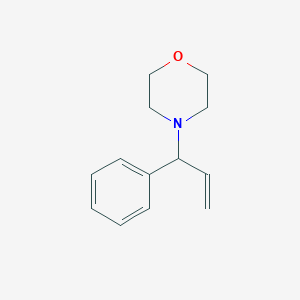

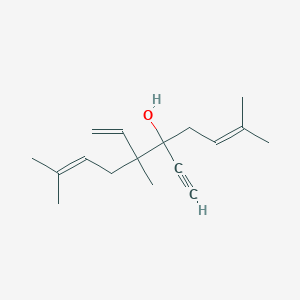

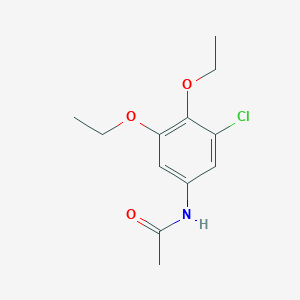
![4-Fluorophenyl 2-chloro-4-[(4-heptylbenzoyl)oxy]benzoate](/img/structure/B14353788.png)
![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)
![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)
